4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile
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Overview
Description
4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrimidine ring, an azetidine ring, and a benzonitrile group, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
The compound “4-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile” contains a pyrimidin-2-ylamino group and an azetidine ring. Pyrimidine derivatives are known to interact with various biological targets, including nucleic acids and enzymes involved in cellular metabolism . Azetidines, due to their ring strain, are often used in organic synthesis and medicinal chemistry .
Biochemical Pathways
Without specific information, it’s challenging to determine the exact biochemical pathways affected by “4-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile”. Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, while azetidines can be used in the synthesis of various bioactive compounds .
Result of Action
The molecular and cellular effects of “4-(3-(Pyrimidin-2-ylamino)azetidine-1-carbonyl)benzonitrile” would depend on its specific targets and mode of action. Given its structural components, it might have potential applications in medicinal chemistry or organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and azetidine intermediates. One common method involves the reaction of pyrimidine-2-amine with an azetidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Sodium borohydride in methanol is a common reagent.
Substitution: Reactions can be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its enzyme inhibitory properties.
Pyrido[2,3-d]pyrimidine: Exhibits various biological activities, including anticancer effects.
Uniqueness
4-{3-[(pyrimidin-2-yl)amino]azetidine-1-carbonyl}benzonitrile stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
4-[3-(pyrimidin-2-ylamino)azetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-8-11-2-4-12(5-3-11)14(21)20-9-13(10-20)19-15-17-6-1-7-18-15/h1-7,13H,9-10H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBYGDVMDKCWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C#N)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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